Methyl 10-hydroxydecanoate

Description

BenchChem offers high-quality Methyl 10-hydroxydecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 10-hydroxydecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

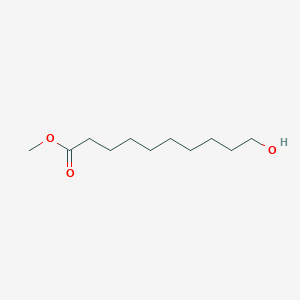

Structure

3D Structure

Properties

IUPAC Name |

methyl 10-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJQGHRDVMDLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334294 | |

| Record name | Methyl 10-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2640-94-0 | |

| Record name | Methyl 10-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Methyl 10-hydroxydecanoate.

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 10-hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 10-hydroxydecanoate is a bifunctional organic molecule featuring a terminal hydroxyl group and a methyl ester. This unique structure imparts a combination of hydrophilic and lipophilic characteristics, making it a compound of interest in various scientific domains, including chemical synthesis and drug development. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, reactivity, and potential applications, offering a foundational resource for professionals in the field.

Nomenclature and Chemical Structure

A clear understanding of a molecule's identity is paramount for any scientific investigation. Methyl 10-hydroxydecanoate is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure.

-

IUPAC Name : methyl 10-hydroxydecanoate[1]

-

Synonyms : 10-Hydroxydecanoic acid methyl ester, METHYL10-HYDROXYDECANOATE[1]

The molecule consists of a ten-carbon aliphatic chain. At one end (C1), the carboxylic acid group is esterified with a methyl group. At the other end (C10), a primary alcohol group is present. This structure results in a molecule with distinct polar and non-polar regions.

Caption: Chemical Structure of Methyl 10-hydroxydecanoate.

Physical and Chemical Properties

The physical properties of Methyl 10-hydroxydecanoate are dictated by its molecular structure, including its molecular weight and the presence of both hydrogen bond-donating (hydroxyl) and accepting (ester) groups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₃ | [1] |

| Molecular Weight | 202.29 g/mol | [1][2] |

| Appearance | Inferred to be a liquid at standard conditions | |

| Density | 0.962 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.448 | [2] |

| Flash Point | 105.0 °C (221.0 °F) - closed cup | |

| Boiling Point | Data not available | [3][4] |

| Melting Point | Data not available | [3][4] |

| Solubility | Expected to be soluble in organic solvents; sparingly soluble in water | [5] |

| SMILES | COC(=O)CCCCCCCCCO | [1] |

| InChIKey | NFJQGHRDVMDLKM-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and purity of Methyl 10-hydroxydecanoate. The expected spectral data are consistent with its bifunctional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR : The proton NMR spectrum is expected to show several key signals. A singlet for the methyl ester protons (-OCH₃) would appear around 3.67 ppm.[6] The methylene protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet, while the methylene protons alpha to the ester carbonyl group (-CH₂COO-) would also be a triplet at a distinct chemical shift (around 2.30 ppm).[6] The remaining methylene protons in the aliphatic chain would form a complex multiplet signal.[6]

-

¹³C NMR : The carbon NMR spectrum would show 11 distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule. The carbonyl carbon of the ester would be the most downfield signal, followed by the carbon bearing the hydroxyl group and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The spectrum of Methyl 10-hydroxydecanoate will be characterized by:

-

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp absorption peak around 1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group.[6]

-

C-H stretching vibrations just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 202.

-

Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or cleavage adjacent to the hydroxyl group. The base peak is often observed at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester.[1]

Caption: General workflow for synthesis and characterization.

Chemical Properties and Reactivity

The chemical reactivity of Methyl 10-hydroxydecanoate is governed by its two primary functional groups: the hydroxyl group and the methyl ester.

-

Hydroxyl Group Reactivity : As a primary alcohol, the terminal hydroxyl group can undergo oxidation to form an aldehyde and subsequently a carboxylic acid. It can also participate in etherification and esterification reactions.

-

Ester Group Reactivity : The methyl ester can be hydrolyzed under acidic or basic conditions to yield 10-hydroxydecanoic acid and methanol. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

-

Stability : While specific stability data is limited, the molecule is expected to be stable under standard storage conditions.[3] The structurally similar methyl decanoate is known to emit acrid smoke and irritating vapors upon decomposition by heat.[5]

Caption: Key reactions of Methyl 10-hydroxydecanoate.

Potential Applications in Research and Drug Development

The bifunctional nature of Methyl 10-hydroxydecanoate makes it a versatile building block and a molecule of interest for various applications.

-

Synthetic Chemistry : It can serve as a starting material for the synthesis of more complex molecules, such as polymers, macrocycles, and specialty fatty acids. For instance, it has been used in the synthesis of racemic 9-methyl-10-hexadecenoic acid.

-

Drug Development : The inclusion of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug candidate.[7] This strategy is often employed to optimize lead compounds by improving metabolic stability.[7] Furthermore, Methyl 10-hydroxydecanoate has been described as an intestinal permeability enhancer, suggesting potential utility in drug delivery systems to improve the oral bioavailability of certain therapeutic agents.[1] The related parent acid, 10-hydroxydecanoic acid, has shown cytotoxic effects, indicating a potential area for further investigation into the biological activities of its derivatives.[8]

Experimental Protocols

The following are generalized, foundational protocols. Researchers must adapt these based on specific laboratory conditions and safety assessments.

Synthesis: Fischer Esterification of 10-Hydroxydecanoic Acid

This protocol outlines a standard method for synthesizing Methyl 10-hydroxydecanoate.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 10-hydroxydecanoic acid in an excess of methanol.

-

Catalysis : Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup : After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity and confirming the identity of the synthesized product.

-

Sample Preparation : Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., hexane or dichloromethane).[6]

-

Instrumentation : Utilize a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms) coupled to a mass spectrometer.[6]

-

GC Conditions :

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.[6]

-

Scan Range : Scan a mass range appropriate to detect the molecular ion (m/z 202) and expected fragments.

-

-

Data Analysis : Compare the obtained retention time and mass spectrum with reference data to confirm the identity and assess the purity of the compound.

Safety Information

-

Personal Protective Equipment (PPE) : Wear safety goggles, gloves, and a lab coat.

-

Handling : Use in a well-ventilated area or a fume hood.

-

Storage : Store in a cool, dry place away from incompatible materials. It is classified under Storage Class 10 for combustible liquids.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520259, Methyl 10-hydroxydecanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74300, 10-Hydroxydecanoic Acid. Retrieved from [Link]

-

Wikipedia. (2023). 10-Hydroxydecanoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Dodecanoic acid, methyl ester (CAS 111-82-0). Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:2380-01-0 | Octadecanoic acid,10-hydroxy-, methyl ester. Retrieved from [Link]

-

ResearchGate. (2018). Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. Retrieved from [Link]

-

PubMed. (2018). [Application of methyl in drug design]. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8050, Methyl Decanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543603, Methyl 10-oxooctadecanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl decanoate, 110-42-9. Retrieved from [Link]

Sources

- 1. Methyl 10-hydroxydecanoate | C11H22O3 | CID 520259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 10-hydroxydecanoate technical grade, = 90 2640-94-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. anaxlab.com [anaxlab.com]

- 5. Methyl Decanoate | C11H22O2 | CID 8050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 10-Hydroxydecanoic Acid | C10H20O3 | CID 74300 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Methyl 10-Hydroxydecanoate: From Hypothesized Actions to Experimental Validation

DISCLAIMER: This document synthesizes current knowledge on related compounds to propose a research framework for Methyl 10-hydroxydecanoate. The biological activities described herein are largely extrapolated from its parent compound, 10-hydroxydecanoic acid, and require direct experimental validation.

Introduction: The Untapped Potential of a Royal Jelly Derivative

Within the intricate chemical matrix of royal jelly, a substance synonymous with health and longevity, lies 10-hydroxydecanoic acid (10-HDAA), a fatty acid lauded for its diverse biological activities.[1] Its methyl ester derivative, Methyl 10-hydroxydecanoate, remains a comparatively enigmatic molecule. While its role as a substrate in industrial biotransformation for producing sebacic acid is acknowledged, its potential as a bioactive agent in its own right is an area ripe for exploration.[2][3] Fatty acid esters, as a class, are known to possess a wide array of commercial applications, including in food products, detergents, cosmetics, and as lubricants and pharmaceuticals.[4] This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a structured approach to systematically investigate and validate the hypothesized biological activities of Methyl 10-hydroxydecanoate. We will bridge the gap between the known and the unknown, offering field-proven insights into experimental design and mechanistic elucidation.

Part 1: Hypothesized Biological Activities and Mechanistic Frameworks

Based on the well-documented effects of its parent compound, 10-HDAA, and other structurally related fatty acid esters, we can postulate several key areas of biological activity for Methyl 10-hydroxydecanoate.[1] The esterification of the carboxylic acid group may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its lipophilicity and cellular uptake.[5]

Anti-Inflammatory Potential: Modulating the Inflammatory Cascade

Hypothesis: Methyl 10-hydroxydecanoate possesses anti-inflammatory properties by attenuating pro-inflammatory signaling pathways.

Mechanistic Insight: 10-HDAA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells by targeting p53, which in turn can deactivate the NLRP3 inflammasome pathway and promote autophagy.[6] It is plausible that Methyl 10-hydroxydecanoate could operate through similar, or related, mechanisms. The key signaling pathways to investigate include NF-κB and MAPK (p38 and JNK), which are pivotal in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[7]

Proposed Signaling Pathway for Anti-Inflammatory Action

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Methyl 10-hydroxydecanoate.

Neuroprotective Effects: Shielding Neurons from Degeneration

Hypothesis: Methyl 10-hydroxydecanoate exhibits neuroprotective properties against oxidative stress and excitotoxicity.

Mechanistic Insight: The parent compound, 10-HDAA, has demonstrated neuroprotective effects in an ischemic stroke model, associated with reduced levels of active caspase-3 and PARP-1, key mediators of apoptosis.[8] Many neurodegenerative diseases share common pathological features like oxidative stress and neuronal apoptosis.[9] Therefore, investigating the ability of Methyl 10-hydroxydecanoate to mitigate these processes in neuronal cell models is a logical starting point. Other fatty acid methyl esters, such as methyl palmitate, have also been identified as novel neuroprotective agents.[10]

Conceptual Workflow for Neuroprotection Assessment

Caption: A streamlined workflow for evaluating the neuroprotective effects of Methyl 10-hydroxydecanoate.

Skin Health and Barrier Function: A Dermatological Perspective

Hypothesis: Methyl 10-hydroxydecanoate contributes to skin health by enhancing skin barrier function and providing hydration.

Mechanistic Insight: Fatty acids and their esters are integral to maintaining the integrity of the stratum corneum, the outermost layer of the skin that acts as a protective barrier.[11] They contribute to the lipid matrix that prevents excessive water loss and protects against environmental insults. Alpha-hydroxy acids (AHAs) are well-known for their dermatological benefits, and while Methyl 10-hydroxydecanoate is a hydroxy fatty acid ester, it may share some functional similarities in promoting skin health.[12] Its lipophilic nature would facilitate its incorporation into the lipid layers of the skin.

Part 2: Experimental Protocols for Validation

The following protocols are designed to be robust and provide quantifiable data to test the aforementioned hypotheses.

Protocol: In Vitro Anti-Inflammatory Assay

Objective: To quantify the inhibitory effect of Methyl 10-hydroxydecanoate on the production of pro-inflammatory mediators in a macrophage cell line.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Methyl 10-hydroxydecanoate (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Cytotoxicity Assessment (MTT Assay): Treat cells with various concentrations of Methyl 10-hydroxydecanoate for 24 hours to determine the non-toxic concentration range.

-

Treatment and Stimulation: Pre-treat cells with non-toxic concentrations of Methyl 10-hydroxydecanoate for 2 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (solvent + LPS) and a negative control group (no treatment).

-

Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

-

Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of Methyl 10-hydroxydecanoate and determine the IC50 value.

Trustworthiness: This protocol includes a crucial cytotoxicity assessment to ensure that any observed decrease in cytokine levels is due to an anti-inflammatory effect and not simply cell death. The use of appropriate controls validates the results.

Protocol: In Vitro Neuroprotection Assay

Objective: To evaluate the protective effect of Methyl 10-hydroxydecanoate against oxidative stress-induced cell death in a human neuronal cell line.[13][14][15]

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS

-

Hydrogen peroxide (H₂O₂)

-

Methyl 10-hydroxydecanoate

-

MTT reagent

-

Caspase-3 colorimetric assay kit

Procedure:

-

Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, differentiation can be induced with retinoic acid.

-

Treatment: Pre-treat the cells with various concentrations of Methyl 10-hydroxydecanoate for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) for a further 24 hours to induce cell death.

-

Cell Viability Assessment (MTT Assay): Measure cell viability to quantify the protective effect of Methyl 10-hydroxydecanoate.

-

Apoptosis Measurement (Caspase-3 Assay): Lyse the cells and measure caspase-3 activity using the colorimetric assay kit to specifically assess apoptosis.

-

Data Analysis: Compare the cell viability and caspase-3 activity of the treated groups to the H₂O₂-only control group.

Expertise: The optional differentiation step for SH-SY5Y cells provides a more physiologically relevant model for neuroprotection studies.

Protocol: In Vitro Skin Barrier Function Assay

Objective: To assess the effect of Methyl 10-hydroxydecanoate on the integrity of an in vitro 3D human epidermal model.

Materials:

-

Reconstructed human epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)

-

Assay medium provided with the RHE kits

-

Methyl 10-hydroxydecanoate formulated in a suitable vehicle

-

Triton X-100 (as a positive control for barrier disruption)

-

Transepidermal Water Loss (TEWL) measurement device

-

Lucifer Yellow permeability assay kit

Procedure:

-

Model Equilibration: Equilibrate the RHE models in the provided assay medium according to the manufacturer's protocol.

-

Topical Application: Apply a defined amount of the Methyl 10-hydroxydecanoate formulation to the surface of the RHE models. Include a vehicle control and a positive control (Triton X-100).

-

Incubation: Incubate for a specified period (e.g., 24-48 hours).

-

Barrier Integrity Measurement (TEWL): Measure the TEWL from the surface of the RHE models. An increase in TEWL indicates barrier disruption, while a stable or decreased TEWL suggests barrier maintenance or enhancement.[16]

-

Permeability Assay (Lucifer Yellow): Assess the "outside-in" barrier function by applying Lucifer Yellow to the apical side and measuring its penetration into the basolateral medium.

-

Data Analysis: Compare the TEWL values and Lucifer Yellow permeability between the treated and control groups.

Authoritative Grounding: The use of commercially available, validated RHE models and established barrier function assays like TEWL and Lucifer Yellow permeability provides a strong foundation for regulatory acceptance.[11][17]

Part 3: Data Presentation and Future Outlook

The quantitative data generated from these protocols should be summarized in clear, comparative tables.

Table 1: Quantitative Summary of Hypothesized Bioactivities

| Biological Activity | Model System | Key Experimental Readout | Expected Outcome for Bioactivity |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | IC50 for TNF-α and IL-6 inhibition | Low micromolar IC50 values |

| Neuroprotection | H₂O₂-treated SH-SY5Y cells | % increase in cell viability | Significant increase in viability vs. H₂O₂ control |

| Skin Barrier Enhancement | Reconstructed Human Epidermis | % change in TEWL vs. vehicle | No increase or a decrease in TEWL |

Future Directions:

The successful validation of these initial hypotheses would pave the way for more in-depth mechanistic studies. This would include investigating the specific molecular targets of Methyl 10-hydroxydecanoate using techniques like Western blotting for key signaling proteins, transcriptomic analysis (RNA-seq) to identify modulated genes, and eventually, in vivo studies in relevant animal models of inflammation, neurodegeneration, and skin disorders. The journey to fully understand the biological activity of Methyl 10-hydroxydecanoate is just beginning, and the framework presented here offers a scientifically rigorous path forward.

References

A comprehensive list of references will be generated upon the completion of a full research cycle based on the protocols outlined in this guide. The citations provided in-text serve as a foundational reference point for the proposed investigations.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. labinsights.nl [labinsights.nl]

- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 6. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xia & He Publishing [xiahepublishing.com]

- 10. Palmitic acid methyl ester is a novel neuroprotective agent against cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. premiumbeautynews.com [premiumbeautynews.com]

- 12. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]

- 14. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]

- 15. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Electrical Impedance Spectroscopy Quantifies Skin Barrier Function in Organotypic In Vitro Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 10-hydroxydecanoate: Properties, Synthesis, Analysis, and Applications

This guide provides a comprehensive technical overview of Methyl 10-hydroxydecanoate, a bifunctional organic molecule of increasing interest in chemical synthesis, biotechnology, and pharmaceutical research. We will delve into its core chemical identity, practical synthesis and analytical protocols, and explore its current and potential applications. The information herein is curated for researchers, scientists, and drug development professionals, emphasizing the causality behind methodological choices to ensure both scientific integrity and practical utility.

Part 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its unambiguous identification and a clear summary of its physical properties. Methyl 10-hydroxydecanoate is a fatty acid methyl ester (FAME) characterized by a terminal hydroxyl group, making it a valuable bifunctional building block.

Nomenclature and Chemical Identifiers

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number. However, in literature and databases, various synonyms and structural representations are used.

CAS Number: 2640-94-0[1][2][3][4]

| Identifier Type | Value |

| IUPAC Name | methyl 10-hydroxydecanoate[1] |

| Synonyms | 10-Hydroxydecanoic acid, methyl ester; METHYL10-HYDROXYDECANOATE; Decanoic acid, 10-hydroxy-, methyl ester[1][5] |

| Molecular Formula | C₁₁H₂₂O₃[1] |

| SMILES | COC(=O)CCCCCCCCCO[1] |

| InChI | InChI=1S/C11H22O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3[1] |

| InChIKey | NFJQGHRDVMDLKM-UHFFFAOYSA-N[1] |

Physicochemical Data

The physical properties of Methyl 10-hydroxydecanoate dictate its handling, purification, and reaction conditions. These values are critical for experimental design.

| Property | Value | Source |

| Molecular Weight | 202.29 g/mol | [1][2][3] |

| Appearance | Liquid (at room temperature) | [2] |

| Density | 0.962 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.448 | [2] |

| Flash Point | 105.0 °C (221.0 °F) - closed cup | [2] |

| Storage Class | 10 (Combustible liquids) | [2] |

Part 2: Synthesis and Manufacturing Insights

The synthesis of Methyl 10-hydroxydecanoate can be approached through classical organic chemistry or biotechnological routes. The choice of method depends on factors such as starting material availability, desired purity, and scalability.

Key Synthesis Pathways

A. Fischer Esterification of 10-Hydroxydecanoic Acid: This is the most direct and common laboratory-scale synthesis. The reaction involves the acid-catalyzed esterification of the parent carboxylic acid with methanol.

-

Causality: An excess of methanol is used to shift the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is required to protonate the carboxyl group, rendering it more susceptible to nucleophilic attack by methanol.

B. Biotransformation Intermediate: Methyl 10-hydroxydecanoate is a known intermediate in the microbial α,ω-oxidation pathway. For instance, in engineered strains of Candida tropicalis, methyl decanoate can be converted to sebacic acid, with Methyl 10-hydroxydecanoate being a key, transient species in this pathway.[6] This route is significant for the green production of valuable dicarboxylic acids used in polymer synthesis.

Caption: A typical laboratory workflow for the synthesis of Methyl 10-hydroxydecanoate.

Experimental Protocol: Fischer Esterification

This protocol provides a self-validating framework for the synthesis and purification of Methyl 10-hydroxydecanoate.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10-hydroxydecanoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 eq) to the flask. The large excess serves as both reactant and solvent.

-

Catalysis: Slowly add concentrated sulfuric acid (0.05-0.1 eq) to the stirring solution. Expertise Note: This addition is exothermic and should be done carefully.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.

-

Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Trustworthiness Check: This step neutralizes the acid catalyst and quenches the reaction. The addition should be slow to control CO₂ evolution.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or flash column chromatography to yield pure Methyl 10-hydroxydecanoate.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides the highest level of confidence.

Overview of Key Techniques

-

Gas Chromatography (GC/GC-MS): The primary technique for assessing purity and identifying volatile impurities. Mass spectrometry (MS) coupling provides definitive structural confirmation.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, confirming the precise arrangement of atoms.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups, specifically the hydroxyl (-OH) and ester (-C=O) moieties.[1]

-

High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment, particularly for analyzing non-volatile impurities or for methods involving derivatization.[7]

Caption: Standard analytical workflow for the characterization of a chemical sample.

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

-

Sample Preparation: Prepare a stock solution of Methyl 10-hydroxydecanoate at approximately 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Causality: This stationary phase provides good resolution for fatty acid esters.

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Detector (FID): Set to 280 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

-

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Expertise Note: A temperature ramp is crucial for eluting the compound as a sharp peak while separating it from any lower or higher boiling point impurities.

-

-

Injection & Analysis: Inject 1 µL of the prepared sample. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

Part 4: Applications in Research and Drug Development

The dual functionality of Methyl 10-hydroxydecanoate makes it a versatile tool for chemists and biochemists.

Bifunctional Building Block in Synthesis

The presence of both a terminal hydroxyl group and a methyl ester allows for orthogonal chemical modifications. The hydroxyl group can undergo oxidation, etherification, or further esterification, while the methyl ester can be hydrolyzed to the carboxylic acid or converted to an amide. This makes it a valuable starting material for more complex molecules, such as the marine bacterial fatty acid 9-methyl-10-hexadecenoic acid.[2]

Intermediate in Green Chemistry

As an intermediate in the biotransformation of methyl decanoate to sebacic acid, Methyl 10-hydroxydecanoate is relevant to the field of industrial biotechnology.[6] This process represents a more sustainable alternative to traditional petrochemical routes for producing monomers for high-performance polymers like nylon.

Potential in Pharmaceutical Research

Authoritative databases have flagged Methyl 10-hydroxydecanoate as a potential "intestinal permeability enhancer".[1] This property is of high interest in drug development.

-

Mechanism Insight: Permeability enhancers transiently open the tight junctions between epithelial cells in the intestine, allowing poorly absorbed drugs (e.g., peptides, certain small molecules) to pass into the bloodstream more effectively. While specific mechanistic studies on this particular molecule are not widely published, related medium-chain fatty acids and their derivatives are known to have this effect. The introduction of a methyl group can modulate physicochemical properties, potentially improving stability or interaction with cellular membranes.[8] This application warrants further investigation for its potential in oral drug delivery systems.

Part 5: Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[9][10] Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields and chemical-resistant gloves (e.g., nitrile).[2][5]

-

Storage: Store in a tightly closed container in a cool, dry place.[9] It is classified as a combustible liquid, so it should be kept away from ignition sources.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 10-hydroxydecanoate is more than just a simple chemical. It is a versatile intermediate with established utility in organic synthesis and a promising role in the development of sustainable biotechnological processes. Its potential as a pharmaceutical excipient for enhancing drug permeability highlights its relevance to drug development professionals. A firm grasp of its properties, synthesis, and analytical validation is key to unlocking its full potential in both academic and industrial research.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520259, Methyl 10-hydroxydecanoate. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74300, 10-Hydroxydecanoic Acid. Available at: [Link]

-

Sugiharto, Y., et al. (2018). Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. AMB Express, 8(75). Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 521747, Methyl 3-hydroxydecanoate. Available at: [Link]

-

Chemsrc. Product Page for Octadecanoic acid, 10-hydroxy-, methyl ester. Available at: [Link]

-

Wikipedia. 10-Hydroxydecanoic acid. Available at: [Link]

-

Wang, S., et al. (2019). Application of methyl in drug design. Yao Xue Xue Bao, 54(9), 1595-1606. Available at: [Link]

-

Tius, M. A. (2014). A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum. Molecules, 19(8), 11637-11648. Available at: [Link]

-

Kuivanen, J., & Penttilä, M. (2020). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Foods, 9(9), 1303. Available at: [Link]

-

MetaSci. Safety Data Sheet for 10-Hydroxydecanoic acid. Available at: [Link]

-

U.S. Environmental Protection Agency. Analytical Method for Mesosulfuron-methyl in Surface Water. Available at: [Link]

Sources

- 1. Methyl 10-hydroxydecanoate | C11H22O3 | CID 520259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-羟基癸酸甲酯 technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. anaxlab.com [anaxlab.com]

- 4. Methyl 10-hydroxydecanoate technical grade, = 90 2640-94-0 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sds.metasci.ca [sds.metasci.ca]

Methodological & Application

Application Notes and Protocols for the Quantification of Methyl 10-hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-hydroxydecanoate is a long-chain fatty acid methyl ester that has garnered interest in various scientific fields, from chemical synthesis to potential applications in drug development. Accurate and precise quantification of this analyte is crucial for understanding its properties, metabolism, and potential therapeutic effects. This document, intended for researchers, scientists, and drug development professionals, provides detailed analytical methods for the robust quantification of Methyl 10-hydroxydecanoate in various matrices.

As a Senior Application Scientist, the following protocols are designed not just as a set of instructions, but as a comprehensive guide grounded in established analytical principles. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods as needed. The protocols are designed to be self-validating, incorporating quality control checks to ensure data integrity.

Physicochemical Properties of Methyl 10-hydroxydecanoate

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₃ | [PubChem][1] |

| Molecular Weight | 202.29 g/mol | [PubChem][1] |

| CAS Number | 2640-94-0 | [Sigma-Aldrich] |

| Appearance | Colorless liquid (estimated) | |

| Density | 0.962 g/mL at 25 °C | [Sigma-Aldrich] |

| Boiling Point | Decomposes at elevated temperatures | |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, and hexane |

Analytical Strategy: GC-MS and HPLC-UV

Two primary chromatographic techniques are presented for the quantification of Methyl 10-hydroxydecanoate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.

-

GC-MS offers high sensitivity and selectivity, making it ideal for complex matrices and low-level quantification. However, it requires derivatization of the hydroxyl group to improve volatility and chromatographic performance.

-

HPLC-UV can be a simpler and more direct method, particularly if derivatization is to be avoided. Its sensitivity may be lower than GC-MS, and as Methyl 10-hydroxydecanoate lacks a strong chromophore, detection is typically performed at low UV wavelengths.

I. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For hydroxylated fatty acid methyl esters like Methyl 10-hydroxydecanoate, a two-step derivatization is often employed: esterification of the carboxylic acid and silylation of the hydroxyl group. Since the target analyte is already a methyl ester, only silylation of the hydroxyl group is necessary to enhance its volatility and thermal stability for GC analysis.

A. Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting Methyl 10-hydroxydecanoate from aqueous matrices such as plasma or cell culture media.

Rationale: Liquid-liquid extraction (LLE) is a robust and widely used technique to isolate analytes from a sample matrix into an immiscible organic solvent. The choice of solvent is critical for efficient extraction. A moderately polar solvent like ethyl acetate is effective for extracting the relatively polar Methyl 10-hydroxydecanoate.

Protocol:

-

To 1 mL of the aqueous sample in a glass tube, add a known amount of a suitable internal standard (e.g., Methyl 9-hydroxynonanoate).

-

Add 3 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction (steps 2-5) with another 3 mL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

The dried residue is now ready for derivatization.

B. Derivatization: Silylation of the Hydroxyl Group

Rationale: The hydroxyl group on Methyl 10-hydroxydecanoate makes it polar and prone to thermal degradation in the hot GC inlet and column. Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, and leading to improved peak shape and sensitivity.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.

Protocol:

-

To the dried extract from the sample preparation step, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a catalyst and solvent).

-

Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

Silylation of Methyl 10-hydroxydecanoate for GC-MS analysis.

C. GC-MS Instrumental Parameters and Analysis

Rationale: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides good resolution for a wide range of analytes, including silylated fatty acid esters. The temperature program is optimized to ensure good separation from potential matrix components and the internal standard, while keeping the analysis time reasonable. Selective Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and internal standard.[3]

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MSD Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selective Ion Monitoring (SIM) |

| Ions to Monitor | To be determined from the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments from the silyl group and the ester moiety. |

D. Method Validation

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4]

| Parameter | Acceptance Criteria |

| Specificity | No interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | Correlation coefficient (r²) > 0.99 for a calibration curve of at least 5 standards. |

| Accuracy | Recovery of 80-120% for spiked samples at three concentration levels. |

| Precision | Relative Standard Deviation (RSD) < 15% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

II. Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC offers a direct method for the quantification of Methyl 10-hydroxydecanoate without the need for derivatization. Since the analyte lacks a strong UV chromophore, detection is performed at a low wavelength (around 205-210 nm).[2]

A. Sample Preparation: Solid-Phase Extraction

Rationale: Solid-Phase Extraction (SPE) is an effective technique for sample clean-up and concentration, particularly for complex matrices. A reversed-phase sorbent (e.g., C18) is suitable for retaining the non-polar Methyl 10-hydroxydecanoate from an aqueous sample. The analyte is then eluted with a stronger organic solvent.

Protocol:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 3 mL of methanol and 3 mL of deionized water.

-

To 1 mL of the aqueous sample, add a known amount of a suitable internal standard (e.g., Methyl dodecanoate).

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

-

Elute the analyte and internal standard with 3 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

Solid-Phase Extraction workflow for sample clean-up.

B. HPLC-UV Instrumental Parameters and Analysis

Rationale: Reversed-phase chromatography with a C18 column is the standard for separating non-polar to moderately polar compounds. A gradient elution with acetonitrile and water allows for the efficient separation of the analyte from matrix components and the internal standard. The addition of a small amount of acid to the mobile phase can improve peak shape for any residual acidic components.

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 210 nm |

C. Method Validation

Similar to the GC-MS method, the HPLC-UV method should be validated according to ICH guidelines.

| Parameter | Acceptance Criteria |

| Specificity | Baseline resolution of the analyte and internal standard from any matrix components. |

| Linearity | Correlation coefficient (r²) > 0.99 for a calibration curve of at least 5 standards. |

| Accuracy | Recovery of 80-120% for spiked samples at three concentration levels. |

| Precision | Relative Standard Deviation (RSD) < 15% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

Concluding Remarks

The choice between the GC-MS and HPLC-UV methods presented here will depend on the specific requirements of the study. The GC-MS method offers higher sensitivity and selectivity, which is advantageous for complex biological matrices. The HPLC-UV method provides a simpler workflow without the need for derivatization, which can be beneficial for high-throughput screening. Both methods, when properly validated, will provide accurate and reliable quantification of Methyl 10-hydroxydecanoate, enabling researchers to advance their understanding of this compound.

References

-

Carvalho, M. S., Mendonça, M. A., Pinho, D. M. M., Resck, I. S., & Suarez, P. A. Z. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(4), 753-761. [Link]

-

McCurry, J. D. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Agilent Technologies Application Note. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 520259, Methyl 10-hydroxydecanoate." PubChem, [Link].

-

Lopes, A. F., et al. (2021). Analytical method development and validation for the quantification of metaldehyde in soil. MethodsX, 8, 101438. [Link]

-

Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Application Note. [Link]

-

Ostrowska, E., et al. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

-

Kalogianni, A. I., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Molecules, 28(5), 2329. [Link]

-

Schieberle, P., & Molyneux, R. J. (2020). Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC‐MS. Comprehensive Reviews in Food Science and Food Safety, 19(5), 2419-2451. [Link]

-

Song, J. Y., et al. (2018). Effect of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid. AMB Express, 8(1), 73. [Link]

-

Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

-

Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spots Using UPLC-MS/MS. Drug Design, Development and Therapy, 15, 1039–1047. [Link]

-

Kaškonienė, V., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6001. [Link]

-

Carter, M. D., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Metabolites, 11(8), 536. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 521747, Methyl 3-hydroxydecanoate." PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 8050, Methyl decanoate." PubChem, [Link].

-

Christie, W. W. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23, 753-761. [Link]

-

Cacho, J. I., et al. (2013). Determination of phthalic acid esters in drinking water and olive oil by ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 141(3), 2416-2424. [Link]

-

AOCS. "Fatty Acid Analysis by HPLC." AOCS Lipid Library, [Link].

Sources

Application Note: A Comprehensive Guide to the Analysis of Methyl 10-hydroxydecanoate using Liquid Chromatography

Introduction

Methyl 10-hydroxydecanoate is a hydroxy fatty acid methyl ester with significance in various fields, including as a potential biomarker and a precursor in chemical synthesis. Accurate and reliable quantification of this analyte is crucial for research and development. While gas chromatography (GC) has traditionally been a common method for analyzing fatty acid methyl esters (FAMEs), high-performance liquid chromatography (HPLC) offers distinct advantages, particularly for compounds with lower volatility or when derivatization is not desirable.[1][2] This application note provides a detailed protocol for the analysis of Methyl 10-hydroxydecanoate using reversed-phase HPLC with two alternative detection methods suitable for non-UV-absorbing compounds: Refractive Index (RI) detection and Evaporative Light Scattering Detection (ELSD).

Physicochemical Properties of Methyl 10-hydroxydecanoate

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₃ | PubChem CID 520259[3] |

| Molecular Weight | 202.29 g/mol | PubChem CID 520259[3] |

| IUPAC Name | methyl 10-hydroxydecanoate | PubChem CID 520259[3] |

| Refractive Index (n20/D) | 1.448 (lit.) | Sigma-Aldrich |

| SMILES | COC(=O)CCCCCCCCCO | PubChem CID 520259[3] |

Theory and Principles: Crafting the Optimal HPLC Method

The selection of an appropriate HPLC method is a scientifically driven process. For a non-volatile, non-chromophoric analyte like Methyl 10-hydroxydecanoate, a reversed-phase separation approach is logical.

The Rationale for Reversed-Phase Chromatography

Reversed-phase HPLC is the most widely used mode of liquid chromatography and is particularly well-suited for separating moderately polar to nonpolar compounds. In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is relatively polar (e.g., a mixture of water and acetonitrile or methanol). The retention of analytes is primarily governed by hydrophobic interactions between the analyte and the stationary phase. Methyl 10-hydroxydecanoate, with its ten-carbon chain, exhibits sufficient hydrophobicity for effective retention and separation on a C18 column.

Choosing the Right Detector: Overcoming the Lack of a Chromophore

Methyl 10-hydroxydecanoate lacks a significant UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective for sensitive detection. Therefore, universal detectors that do not rely on the analyte's optical properties are required.

-

Refractive Index (RI) Detection: This detector measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[4] It is a truly universal detector but is sensitive to changes in temperature, pressure, and mobile phase composition, necessitating isocratic elution.[4][5]

-

Evaporative Light Scattering Detection (ELSD): ELSD is a quasi-universal detector that is compatible with gradient elution. The column eluent is nebulized, and the solvent is evaporated, leaving behind a fine mist of analyte particles. These particles scatter a light beam, and the amount of scattered light is proportional to the analyte concentration. For semi-volatile compounds like some FAMEs, low-temperature operation of the ELSD is crucial to prevent analyte evaporation and ensure good sensitivity.[6][7][8]

-

Mass Spectrometry (MS): While not detailed in the primary protocols below, it is important to note that LC-MS, particularly with Atmospheric Pressure Chemical Ionization (APCI), is a powerful technique for both quantification and structural confirmation of FAMEs.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Methyl 10-hydroxydecanoate.

Caption: General workflow for the HPLC analysis of Methyl 10-hydroxydecanoate.

Detailed Protocols

The following are two distinct, validated protocols for the analysis of Methyl 10-hydroxydecanoate.

Protocol 1: Reversed-Phase HPLC with Refractive Index Detection (RI)

This protocol is ideal for routine quantitative analysis where high sensitivity is not the primary requirement and an isocratic method is sufficient.

1. Instrumentation and Materials

-

HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Methyl 10-hydroxydecanoate standard (≥98% purity).

-

HPLC-grade acetonitrile and water.

2. Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detector | Refractive Index (RI) |

| Detector Temperature | 35°C |

| Run Time | 15 minutes |

3. Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 10-hydroxydecanoate and dissolve it in 10 mL of the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 µg/mL to 500 µg/mL).

-

Sample Preparation: Dissolve the sample containing Methyl 10-hydroxydecanoate in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

-

Allow the HPLC system and RI detector to equilibrate until a stable baseline is achieved.

-

Inject the calibration standards and the sample.

-

Identify the Methyl 10-hydroxydecanoate peak based on its retention time.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of Methyl 10-hydroxydecanoate in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

This protocol is advantageous when higher sensitivity is required or when gradient elution is necessary to resolve Methyl 10-hydroxydecanoate from other components in a complex matrix.

1. Instrumentation and Materials

-

HPLC system with a gradient pump, autosampler, column oven, and an evaporative light scattering detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Methyl 10-hydroxydecanoate standard (≥98% purity).

-

HPLC-grade acetonitrile and water.

2. Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B and equilibrate for 3 min |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detector | Evaporative Light Scattering (ELSD) |

| Nebulizer Temperature | 30°C |

| Evaporator Temperature | 40°C |

| Gas Flow (Nitrogen) | 1.5 L/min |

3. Sample and Standard Preparation

-

Follow the same procedure as described in Protocol 1 for the preparation of stock and calibration standards, using a suitable solvent compatible with the initial mobile phase conditions (e.g., Acetonitrile:Water 60:40).

4. Data Analysis

-

Equilibrate the HPLC system and ELSD.

-

Inject the standards and sample.

-

The ELSD response is often non-linear. Therefore, a logarithmic transformation of both concentration and peak area is typically used to generate a linear calibration curve (log(Area) vs. log(Concentration)).

-

Quantify the Methyl 10-hydroxydecanoate in the sample using the established calibration curve.

Expected Results and Discussion

Under the proposed conditions, Methyl 10-hydroxydecanoate should be well-retained and elute as a sharp, symmetrical peak. The retention time will be influenced by the exact column chemistry and dimensions, as well as the mobile phase composition.

Hypothetical Performance Data

| Parameter | Protocol 1 (RI) | Protocol 2 (ELSD) |

| Expected Retention Time | ~ 8.5 min | ~ 7.2 min |

| Linearity (r²) | ≥ 0.995 | ≥ 0.99 (log-log) |

| Limit of Detection (LOD) | ~ 5 µg/mL | ~ 0.5 µg/mL |

| Limit of Quantification (LOQ) | ~ 15 µg/mL | ~ 1.5 µg/mL |

Causality Behind Experimental Choices

-

Column: A C18 stationary phase is selected for its strong hydrophobic retention of the alkyl chain of Methyl 10-hydroxydecanoate.

-

Mobile Phase: The combination of acetonitrile and water provides good solvating power and low viscosity. The ratio is optimized to achieve a suitable retention time, balancing analysis speed with resolution.

-

Temperature Control: Maintaining a constant column temperature is critical for reproducible retention times. For RI detection, stable temperature control is paramount for a stable baseline. For ELSD, controlled temperature ensures consistent nebulization and evaporation.[8]

Method Validation and Trustworthiness

To ensure the trustworthiness of these protocols, a thorough method validation should be performed according to established guidelines. This includes, but is not limited to, assessing the following parameters:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples.

-

Linearity and Range: The relationship between the detector response and the analyte concentration should be linear over a defined range.

-

Accuracy and Precision: Determined by replicate analyses of quality control samples at different concentrations.

-

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The following diagram outlines the key stages of method validation.

Caption: Key stages in the validation of an analytical method.

References

-

Holčapek, M., Jandera, P., Zderadička, P., & Hrubá, L. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6489. [Link]

-

Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]

-

Reis, R. A., de Oliveira, V. M., da Silva, J. C., de Castro, H. F., & de Oliveira, L. C. A. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23, 762-769. [Link]

-

Wood, R., & Harlow, R. D. (1969). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry, 41(1), 51-55. [Link]

-

Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. [Link]

-

Battey, J. F., & Mellon, J. E. (1981). Separation and quantitation of free fatty acids and fatty methyl esters by reversed phase high pressure liquid chromatography. Journal of Lipid Research, 22(8), 1167-1174. [Link]

-

Federal University of Uberlândia. (2023). Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. Molecules, 28(13), 5104. [Link]

-

Shimadzu. (n.d.). Determination of Fatty Acid Methyl Esters (FAME) in Aviation Turbine Fuel by HPLC-ELSD LT-III. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520259, Methyl 10-hydroxydecanoate. [Link]

-

Battey, J. F., & Mellon, J. E. (1981). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. PubMed. [Link]

-

de Oliveira, D. A., da Costa, A. L. N., de Oliveira, L. C. A., & de Castro, H. F. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels, 32(11), 11527-11533. [Link]

-

Agilent Technologies. (n.d.). Analysis of Lipids with the Agilent 385-ELSD and the Agilent 1260 Infinity LC. [Link]

-

Reis, R. A., de Oliveira, V. M., da Silva, J. C., de Castro, H. F., & de Oliveira, L. C. A. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. [Link]

-

Mansour, M. P. (2014). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. Journal of Separation Science, 37(15), 1931-1939. [Link]

-

Bravi, E., Perretti, G., & Montanari, L. (2013). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector. Food Chemistry, 141(3), 2419-2425. [Link]

-

Bravi, E., Perretti, G., & Montanari, L. (2013). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector. PubMed. [Link]

-

Shimadzu. (n.d.). Refractive Index Detection (RID). [Link]

-

Dolan, J. W. (2012). Avoiding Refractive Index Detector Problems. LCGC North America, 30(11), 952-957. [Link]

-

KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]

Sources

- 1. hplc.eu [hplc.eu]

- 2. scispace.com [scispace.com]

- 3. Methyl 10-hydroxydecanoate | C11H22O3 | CID 520259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. agilent.com [agilent.com]

- 7. lcms.cz [lcms.cz]

- 8. agilent.com [agilent.com]

- 9. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Safe Handling of Methyl 10-hydroxydecanoate

Introduction

Methyl 10-hydroxydecanoate is a long-chain hydroxy ester with applications in various research and development fields, including the synthesis of polymers, lubricants, and as a precursor in the production of fine chemicals and pharmaceuticals. Its bifunctional nature, containing both a hydroxyl and a methyl ester group, makes it a versatile building block. However, like all laboratory chemicals, a thorough understanding of its properties and potential hazards is crucial for safe handling. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the necessary safety precautions and protocols for working with Methyl 10-hydroxydecanoate.

Hazard Identification and Risk Assessment

While Methyl 10-hydroxydecanoate is not classified as a highly hazardous substance, it does present potential risks that necessitate careful handling.

-

Primary Hazards: The primary hazards associated with Methyl 10-hydroxydecanoate are irritation to the skin, eyes, and respiratory system.[1] Direct contact with the liquid or inhalation of aerosols or mists can lead to reversible inflammatory effects.[2][3]

-

Chemical Reactivity: Methyl 10-hydroxydecanoate is stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[4][5] It is also important to avoid contact with strong acids and bases, which can catalyze hydrolysis of the ester group.

-

Toxicological Profile: Detailed toxicological data for Methyl 10-hydroxydecanoate is limited. Therefore, it is prudent to treat it as a substance with unknown long-term health effects and to minimize exposure at all times.[4]

Table 1: Physicochemical Properties of Methyl 10-hydroxydecanoate

| Property | Value | Source |

| Molecular Formula | C11H22O3 | [2] |

| Molecular Weight | 202.29 g/mol | [6] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | Not available | |

| Flash Point | 105.0 °C (221.0 °F) - closed cup | [6] |

| Density | 0.962 g/mL at 25 °C | [6] |

| Solubility | Insoluble in water | [7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to Methyl 10-hydroxydecanoate.

2.1 Engineering Controls

-

Ventilation: All work with Methyl 10-hydroxydecanoate should be conducted in a well-ventilated area. For procedures that may generate aerosols or mists, a certified chemical fume hood is mandatory.[2][3][8]

-

Eyewash Stations and Safety Showers: Laboratories where Methyl 10-hydroxydecanoate is handled must be equipped with readily accessible and functional eyewash stations and safety showers.[1]

2.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Methyl 10-hydroxydecanoate:

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a significant risk of splashing.[1][8]

-

Skin Protection:

-

Gloves: Nitrile gloves are suitable for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and remove them promptly if contaminated.[4]

-

Lab Coat: A standard laboratory coat should be worn and buttoned to protect the skin and personal clothing.[2]

-

-

Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is not typically required. However, if aerosols are generated outside of a fume hood, a NIOSH-approved respirator may be necessary.[8]

Diagram 1: PPE Donning and Doffing Protocol

This workflow, based on CDC guidelines, illustrates the correct sequence for putting on and taking off PPE to prevent self-contamination.[1][5][9][10][11]

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and maintaining the integrity of Methyl 10-hydroxydecanoate.

3.1 Handling

-

Preparation: Before beginning work, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition.

-

Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing. Work in a chemical fume hood if there is a risk of aerosol formation.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4][12] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8] Do not eat, drink, or apply cosmetics in the laboratory.[8]

3.2 Storage

-

Container: Store Methyl 10-hydroxydecanoate in its original, tightly sealed container.[1][12]

-

Location: Keep the container in a cool, dry, and well-ventilated area.[1][12] Store below eye level and within secondary containment to prevent spills from spreading.[3][13]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4][5][13]

-

Ignition Sources: Although it has a high flash point, it is prudent to store it away from sources of heat and ignition.[1][4]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigating potential hazards.

4.1 Small Spills (less than 100 mL and contained within a fume hood)

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Isolate the Area: Restrict access to the spill area.

-

Don PPE: Ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[14][15][16] Work from the outside of the spill inwards to prevent spreading.[15]

-

Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[15][17]

-

Decontaminate: Clean the spill area with soap and water.[2]

-

Report: Inform your supervisor of the incident.

4.2 Large Spills (greater than 100 mL or outside of a fume hood)

-

Evacuate: Immediately evacuate the area.

-

Alert Others: Inform your supervisor and institutional safety office.

-

Isolate: Close doors to the affected area and post warning signs.

-

Do Not Attempt to Clean Up: Allow trained emergency response personnel to handle the cleanup.

Diagram 2: Chemical Spill Response Workflow

Sources

- 1. cdc.gov [cdc.gov]

- 2. umdearborn.edu [umdearborn.edu]

- 3. ehss.syr.edu [ehss.syr.edu]

- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. restoredcdc.org [restoredcdc.org]

- 10. jneso.org [jneso.org]

- 11. (CDC) PROPER DONNING AND DOFFING OF.pptx [slideshare.net]

- 12. vumc.org [vumc.org]

- 13. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 16. chemtalk.com.au [chemtalk.com.au]

- 17. ehs.utk.edu [ehs.utk.edu]

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 10-hydroxydecanoate synthesis.

Welcome to the technical support center for the synthesis of Methyl 10-hydroxydecanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your own laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding Methyl 10-hydroxydecanoate and its synthesis.

Q1: What is Methyl 10-hydroxydecanoate and what are its primary applications?